molecular formula C19H14O4 B2524493 3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate CAS No. 854883-78-6

3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate

Cat. No.: B2524493
CAS No.: 854883-78-6
M. Wt: 306.317
InChI Key: JLAPMQUTSJCTAX-YBEGLDIGSA-N
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Description

3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate is an organic compound with a complex structure that includes a dihydrofuran ring, a phenyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-oxo-5-phenyl-2,3-dihydrofuran-3-carbaldehyde with phenyl acetic acid under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate biochemical pathways. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-5-phenyl-2,3-dihydrofuran-3-carbaldehyde
  • Phenyl acetic acid
  • 3-phenylpropionic acid

Uniqueness

What sets 3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate apart from similar compounds is its unique combination of functional groups and structural features

Properties

IUPAC Name

[3-[(Z)-(2-oxo-5-phenylfuran-3-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-13(20)22-17-9-5-6-14(11-17)10-16-12-18(23-19(16)21)15-7-3-2-4-8-15/h2-12H,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAPMQUTSJCTAX-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=C2C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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